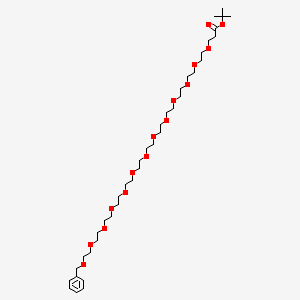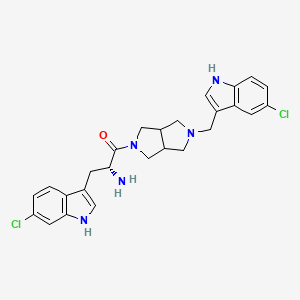
SOS1 activator 17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SOS1 activator 17 is a small molecule activator of the guanine nucleotide exchange factor Son of Sevenless homologue 1 (SOS1). This compound is known for its ability to modulate RAS signaling in vitro, making it a valuable tool in the study of cellular signaling networks and cancer research .
準備方法
The synthetic routes and reaction conditions for SOS1 activator 17 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent coupling. The detailed synthetic route is typically proprietary information held by the manufacturers, but it generally involves the use of advanced organic synthesis techniques .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This would include optimizing reaction conditions, purification processes, and quality control measures to ensure the compound’s purity and efficacy .
化学反応の分析
SOS1 activator 17 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
SOS1 activator 17 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of guanine nucleotide exchange and the role of SOS1 in cellular signaling pathways.
Biology: It helps in understanding the biological functions of SOS1 and its interactions with other proteins in the cell.
Medicine: It is used in cancer research to investigate the role of SOS1 in the activation of RAS proteins and the development of targeted therapies for RAS-driven cancers.
作用機序
SOS1 activator 17 exerts its effects by binding to the catalytic domain of SOS1, thereby enhancing its guanine nucleotide exchange factor activity. This leads to an increase in the conversion of GDP-bound RAS to GTP-bound RAS, which in turn activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT pathways. These pathways are essential for cell survival and proliferation .
類似化合物との比較
SOS1 activator 17 is unique in its ability to specifically activate SOS1 and modulate RAS signaling. Similar compounds include:
VUBI1: Another potent activator of SOS1 with unique effects on the KRAS pathway.
MRTX0902: A selective and potent SOS1 inhibitor that disrupts the KRAS:SOS1 protein-protein interaction.
These compounds highlight the diversity of approaches in targeting the SOS1/RAS pathway, with this compound standing out for its specific activation of SOS1 .
特性
分子式 |
C26H27Cl2N5O |
|---|---|
分子量 |
496.4 g/mol |
IUPAC名 |
(2R)-2-amino-3-(6-chloro-1H-indol-3-yl)-1-[2-[(5-chloro-1H-indol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one |
InChI |
InChI=1S/C26H27Cl2N5O/c27-19-2-4-24-22(6-19)16(9-30-24)10-32-11-17-13-33(14-18(17)12-32)26(34)23(29)5-15-8-31-25-7-20(28)1-3-21(15)25/h1-4,6-9,17-18,23,30-31H,5,10-14,29H2/t17?,18?,23-/m1/s1 |
InChIキー |
VSYAAFJHDSVRBY-QPFKGPCDSA-N |
異性体SMILES |
C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)[C@@H](CC5=CNC6=C5C=CC(=C6)Cl)N |
正規SMILES |
C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)C(CC5=CNC6=C5C=CC(=C6)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B15073855.png)
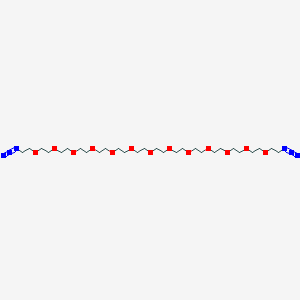
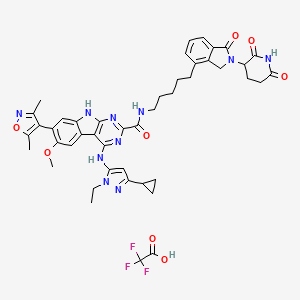
![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)
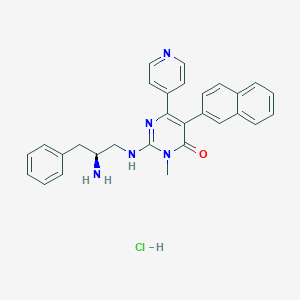
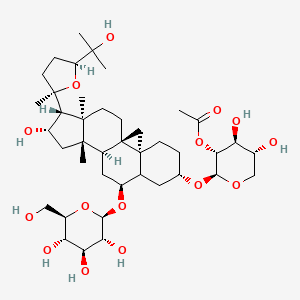
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B15073904.png)

![1-[7-[[2-[4-(4-ethylpiperazin-1-yl)anilino]pyridin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B15073916.png)
![[(1S)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea](/img/structure/B15073925.png)
![8-Oxabicyclo[3.2.1]octan-3-ol, 3-[6-[(3R)-3-methyl-4-morpholinyl]-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-, (3-endo)-](/img/structure/B15073927.png)
![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2R)-1-[(2R)-2-cyclohexyl-2-[[(2R)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide](/img/structure/B15073939.png)
